molecular formula C15H13Cl2NO2 B4135879 4-(2,4-dichlorophenyl)-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione

4-(2,4-dichlorophenyl)-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione

Cat. No. B4135879
M. Wt: 310.2 g/mol
InChI Key: LPIZHMMILXMXQI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(2,4-dichlorophenyl)-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione, also known as DCQ, is a chemical compound that has been widely studied in scientific research. DCQ is a quinoline derivative that exhibits unique pharmacological properties, making it a promising candidate for various biomedical applications.

Mechanism of Action

The exact mechanism of action of 4-(2,4-dichlorophenyl)-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione is not fully understood, but it is believed to act as a DNA intercalator, which can inhibit DNA replication and induce apoptosis in cancer cells. 4-(2,4-dichlorophenyl)-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione has also been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication.
Biochemical and Physiological Effects:
4-(2,4-dichlorophenyl)-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione has been shown to exhibit a variety of biochemical and physiological effects, including the induction of oxidative stress and the modulation of various signaling pathways. It has also been shown to affect the expression of various genes involved in cell cycle regulation and apoptosis.

Advantages and Limitations for Lab Experiments

4-(2,4-dichlorophenyl)-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione has several advantages for use in lab experiments, including its high solubility in water and its relative ease of synthesis. However, it also has several limitations, including its toxicity and potential for side effects.

Future Directions

There are several potential future directions for research on 4-(2,4-dichlorophenyl)-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione. One area of interest is the development of novel 4-(2,4-dichlorophenyl)-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione derivatives with improved pharmacological properties. Another area of research is the investigation of 4-(2,4-dichlorophenyl)-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione's potential use in combination with other chemotherapeutic agents to enhance their efficacy. Finally, further studies are needed to fully elucidate the mechanism of action of 4-(2,4-dichlorophenyl)-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione and its potential use in the treatment of various diseases.

Scientific Research Applications

4-(2,4-dichlorophenyl)-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione has been extensively studied for its potential therapeutic applications, particularly in the field of cancer research. It has been shown to exhibit antitumor effects in a variety of cancer cell lines, including breast, lung, and colon cancer. 4-(2,4-dichlorophenyl)-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione has also been investigated for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.

properties

IUPAC Name

4-(2,4-dichlorophenyl)-1,3,4,6,7,8-hexahydroquinoline-2,5-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13Cl2NO2/c16-8-4-5-9(11(17)6-8)10-7-14(20)18-12-2-1-3-13(19)15(10)12/h4-6,10H,1-3,7H2,(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPIZHMMILXMXQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C(CC(=O)N2)C3=C(C=C(C=C3)Cl)Cl)C(=O)C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13Cl2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2,4-dichlorophenyl)-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-(2,4-dichlorophenyl)-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione
Reactant of Route 6
4-(2,4-dichlorophenyl)-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione

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